An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of 1-Heptyne
An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of 1-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of 1-heptyne, a terminal alkyne of significant interest in organic synthesis and as a building block for more complex molecules. The information is presented to be a valuable resource for professionals in research, scientific investigation, and drug development.
Chemical Identity and Structure
1-Heptyne, also known as n-pentylacetylene, is a linear alkyne with a terminal triple bond. This structural feature is the primary determinant of its chemical reactivity.
| Identifier | Value |
| IUPAC Name | Hept-1-yne |
| CAS Number | 628-71-7 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [1] |
| SMILES | CCCCCC#C |
| InChI Key | YVXHZKKCZYLQOP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of 1-heptyne are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Clear, colorless to light yellow-green liquid[2][3] |
| Odor | Strong, pungent, hydrocarbon-like[3][4] |
| Boiling Point | 99-100 °C[2][4][5][6] |
| Melting Point | -81 °C[2][4][5][6] |
| Density | 0.733 g/mL at 25 °C[2][5] |
| Refractive Index (n²⁰/D) | 1.408[5] |
| Vapor Pressure | 93.1 mmHg at 37.7 °C[5] |
| Solubility | Insoluble in water; soluble in organic solvents[2][3][7][8][9] |
| Flash Point | -10 °C (14 °F)[5][8] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and characterization of 1-heptyne.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.18 | t | 2H | -C≡C-CH₂- |
| ~1.95 | t | 1H | -C≡CH |
| ~1.50 | m | 2H | -CH₂-CH₂-CH₃ |
| ~1.35 | m | 2H | -CH₂-CH₂-C≡C- |
| ~0.90 | t | 3H | -CH₃ |
Note: Approximate chemical shifts. Actual values can vary depending on the solvent and spectrometer frequency.
| Chemical Shift (ppm) | Assignment |
| ~84.0 | -C ≡CH |
| ~68.2 | -C≡C H |
| ~31.0 | -CH₂-CH₂-CH₃ |
| ~28.3 | -CH₂-CH₂-C≡C- |
| ~22.1 | -CH₂-CH₃ |
| ~18.4 | -C≡C-C H₂- |
| ~13.9 | -C H₃ |
Note: Approximate chemical shifts.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3310 | ≡C-H stretch (strong, sharp) |
| ~2960, 2935, 2875 | C-H stretch (alkane) |
| ~2120 | -C≡C- stretch (weak) |
| ~1465 | -CH₂- bend |
| m/z | Interpretation |
| 96 | [M]⁺ (Molecular ion) |
| 81 | [M-CH₃]⁺ |
| 67 | [M-C₂H₅]⁺ |
| 53 | [M-C₃H₇]⁺ |
| 41 | [C₃H₅]⁺ (Propargyl cation) |
| 39 | [C₃H₃]⁺ |
Chemical Properties and Reactivity
The chemistry of 1-heptyne is dominated by its terminal alkyne functionality. It undergoes a variety of reactions characteristic of this group.
-
Acidity of the Terminal Proton : The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a heptynilide anion. This anion is a potent nucleophile.
-
Alkylation : The heptynilide anion can react with alkyl halides in an Sₙ2 reaction to form longer, internal alkynes.
-
Addition Reactions : The triple bond of 1-heptyne can undergo addition reactions with reagents such as H₂, halogens (Br₂, Cl₂), and hydrogen halides (HBr, HCl).
-
Hydration : In the presence of a mercury(II) catalyst, 1-heptyne can be hydrated to form a ketone (2-heptanone) via an enol intermediate, following Markovnikov's rule.
-
Hydroboration-Oxidation : Reaction with a borane (B79455) reagent followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde (heptanal), which is an anti-Markovnikov addition product.
Experimental Protocols
The following are detailed methodologies for the determination of key properties of 1-heptyne.
A common laboratory synthesis involves the alkylation of acetylene.
Protocol:
-
In a three-necked flask equipped with a condenser and an addition funnel, sodium amide (NaNH₂) is suspended in liquid ammonia (B1221849) at -33 °C.
-
Acetylene gas is bubbled through the suspension to form sodium acetylide.
-
1-Bromopentane is added dropwise to the sodium acetylide suspension.
-
The reaction is allowed to proceed until completion, after which the ammonia is allowed to evaporate.
-
The reaction mixture is quenched with water, and the organic layer is separated.
-
The crude 1-heptyne is then purified by distillation.
Given that 1-heptyne is flammable, a micro-boiling point determination is a safer method.[5]
-
A small amount of 1-heptyne (a few drops) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The temperature is carefully increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Alternatively, the boiling point can be determined by gas chromatography according to ASTM D5399 for hydrocarbon solvents.[6][7]
The density of 1-heptyne can be accurately measured using a digital density meter. The ASTM D4052 standard test method is suitable for this purpose.[5]
-
The digital density meter is calibrated using a reference standard of known density.
-
A sample of 1-heptyne is injected into the measuring cell of the instrument.
-
The instrument measures the oscillation frequency of a U-tube containing the sample, which is then converted to a density value.
-
The measurement is typically performed at a controlled temperature, such as 25 °C.
The refractive index is determined using a refractometer, such as an Abbe refractometer.
-
A few drops of 1-heptyne are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The borderline between the light and dark fields is brought into focus.
-
The refractive index is read from the scale.
-
The temperature of the measurement is recorded, as the refractive index is temperature-dependent.
-
¹H and ¹³C NMR Spectroscopy : A sample of 1-heptyne is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer.
-
FTIR Spectroscopy : A drop of neat 1-heptyne is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl) for transmission analysis.[7]
-
Mass Spectrometry : 1-Heptyne, being a volatile compound, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.[4]
Safety and Handling
1-Heptyne is a highly flammable liquid and vapor.[9][10] It should be handled in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.
Applications
1-Heptyne serves as a versatile building block in organic synthesis. It is used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[3] Its ability to undergo C-C bond formation via its acetylide anion makes it particularly valuable. For instance, it has been used in the synthesis of certain fatty acids.[1]
References
- 1. 1-Heptyne [webbook.nist.gov]
- 2. 1-Heptyne(628-71-7) 13C NMR spectrum [chemicalbook.com]
- 3. 1-Heptyne [webbook.nist.gov]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. kelid1.ir [kelid1.ir]
- 8. 1-HEPTENE(592-76-7) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Heptyne | C7H12 | CID 12350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. matestlabs.com [matestlabs.com]
